molecular formula C24H11Cl3N5Na3O11S3 B13795097 1,3-Benzenedisulfonic acid, 4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)-6-((2,5,6-trichloro-4-pyrimidinyl)amino)-, trisodium salt CAS No. 72139-16-3

1,3-Benzenedisulfonic acid, 4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)-6-((2,5,6-trichloro-4-pyrimidinyl)amino)-, trisodium salt

Cat. No.: B13795097
CAS No.: 72139-16-3
M. Wt: 816.9 g/mol
InChI Key: KGWYMHSWTWJPQV-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzenedisulfonic acid, 4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)-6-((2,5,6-trichloro-4-pyrimidinyl)amino)-, trisodium salt is a complex organic compound that features multiple functional groups, including sulfonic acid, amino, and trichloropyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core anthracene structure, followed by the introduction of sulfonic acid groups, and finally the attachment of the amino and trichloropyrimidinyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The anthracene core can be oxidized to form quinone derivatives.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The sulfonic acid and trichloropyrimidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene core can yield anthraquinone derivatives, while nucleophilic substitution can introduce various functional groups onto the sulfonic acid or trichloropyrimidinyl moieties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be used as a fluorescent probe or dye due to its anthracene core, which can exhibit strong fluorescence. It can also be used in the study of enzyme interactions and protein labeling.

Medicine

In medicine, this compound could have potential applications as a therapeutic agent or diagnostic tool. Its unique structure may allow it to interact with specific biological targets, making it useful in drug discovery and development.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other anthracene derivatives, sulfonic acid derivatives, and trichloropyrimidinyl derivatives. Examples include:

  • 1,3-Benzenedisulfonic acid, 4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)-, disodium salt
  • 1,3-Benzenedisulfonic acid, 4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)-, monosodium salt

Uniqueness

The uniqueness of 1,3-Benzenedisulfonic acid, 4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)-6-((2,5,6-trichloro-4-pyrimidinyl)amino)-, trisodium salt lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

72139-16-3

Molecular Formula

C24H11Cl3N5Na3O11S3

Molecular Weight

816.9 g/mol

IUPAC Name

trisodium;4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-6-[(2,5,6-trichloropyrimidin-4-yl)amino]benzene-1,3-disulfonate

InChI

InChI=1S/C24H14Cl3N5O11S3.3Na/c25-18-22(26)31-24(27)32-23(18)30-11-5-10(13(44(35,36)37)7-14(11)45(38,39)40)29-12-6-15(46(41,42)43)19(28)17-16(12)20(33)8-3-1-2-4-9(8)21(17)34;;;/h1-7,29H,28H2,(H,30,31,32)(H,35,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3

InChI Key

KGWYMHSWTWJPQV-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=C(C(=NC(=N5)Cl)Cl)Cl)S(=O)(=O)[O-])N.[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.